N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group, a tetrahydropyridoindole moiety, and a butanamide backbone, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C25H29N3O4/c1-31-22-8-7-17(15-23(22)32-2)11-13-26-24(29)9-10-25(30)28-14-12-21-19(16-28)18-5-3-4-6-20(18)27-21/h3-8,15,27H,9-14,16H2,1-2H3,(H,26,29) |
InChI Key |
ATGOJANYBNAXMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then coupled with a suitable indole derivative. The final step involves the formation of the butanamide linkage through amide bond formation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide exhibits promising anticancer properties. In a study published in ResearchGate, the compound was screened against multicellular spheroids to evaluate its efficacy as an anticancer agent. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been shown to enhance neurite outgrowth in neuronal cultures, indicating its potential role in treating neurodegenerative diseases. Such properties are crucial for developing therapies aimed at conditions like Alzheimer's disease and peripheral neuropathies.
Table 1: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethylamine moiety but differs in the amide linkage.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide: Contains a similar aromatic structure but with different substituents and functional groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is unique due to its combination of the dimethoxyphenyl group and the tetrahydropyridoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C28H30N2O4
- Molecular Weight : 462.55 g/mol
- CAS Number : Not listed in the provided sources.
The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting key kinases involved in cell cycle regulation and apoptosis. For instance, it inhibits MEK1/2 kinases, leading to downregulation of phospho-ERK1/2 and its downstream effectors like p-p70S6K in leukemia cell lines .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results against resistant strains of Staphylococcus aureus .
Biological Activity Data Table
Case Studies and Research Findings
- Anticancer Efficacy : In a study involving leukemia cell lines (MV4-11 and MOLM13), the compound exhibited significant growth inhibition with IC50 values around 0.3 µM for MV4-11 cells. This effect was linked to the compound's ability to induce G0/G1 arrest in the cell cycle, suggesting a mechanism that may prevent cancer cell proliferation .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using human keratinocyte models. Results indicated that while the compound effectively inhibited cancer cell growth, it maintained a favorable safety profile with minimal toxicity observed at concentrations that were effective against cancer cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the indole and phenyl rings significantly influenced biological activity, providing insights for further drug design efforts aimed at enhancing efficacy and reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
